3-(Tert-butoxy)pyrrolidine; oxalic acid
Description
Significance of Substituted Pyrrolidine (B122466) Frameworks in Modern Organic Synthesis
Substituted pyrrolidine frameworks are of paramount significance in modern organic synthesis, primarily due to their prevalence in biologically active compounds and their utility as versatile synthetic intermediates. mdpi.commdpi.com The structural rigidity and chirality of the pyrrolidine ring make it an ideal scaffold for the precise spatial orientation of functional groups, a critical factor for effective molecular recognition in biological systems. google.com Consequently, this heterocyclic core is found in numerous FDA-approved drugs, targeting a wide array of diseases. mdpi.com
The value of the pyrrolidine scaffold is enhanced by its synthetic accessibility and the potential for diverse functionalization. Chemists can modify the ring at multiple positions, including the nitrogen atom and any of the four carbon atoms, to fine-tune the steric and electronic properties of the resulting molecule. This adaptability makes pyrrolidines essential building blocks in drug discovery, where they are used to construct complex molecules for high-throughput screening and lead optimization. mdpi.com Furthermore, chiral pyrrolidine derivatives, leveraging the stereogenic centers on the ring, are widely employed as organocatalysts and chiral ligands in asymmetric synthesis, enabling the production of enantiomerically pure compounds. mdpi.com
Evolution of Stereoselective Synthetic Methodologies for Pyrrolidine Derivatives
The synthesis of pyrrolidine derivatives has evolved significantly, with a major focus on controlling stereochemistry. Early methods often resulted in racemic mixtures, but contemporary research emphasizes stereoselective approaches to produce optically pure compounds, which is crucial for pharmacological applications. guidechem.comnih.gov
Modern stereoselective methods can be broadly categorized into two main strategies:
Functionalization of a Pre-existing Chiral Pyrrolidine Ring: This approach, often called the "chiral pool" strategy, utilizes readily available, enantiomerically pure starting materials like L-proline or (S)-4-hydroxy-L-proline. mdpi.comwikipedia.org The inherent chirality of these starting materials is preserved and used to direct the stereochemical outcome of subsequent modifications to the pyrrolidine core. wikipedia.org
Stereoselective Cyclization of Acyclic Precursors: This strategy involves the construction of the pyrrolidine ring from an open-chain molecule in a way that controls the formation of new stereocenters. guidechem.comnih.gov Key reactions in this category include:
1,3-Dipolar Cycloadditions: Reactions between azomethine ylides and alkenes can generate highly substituted pyrrolidines with multiple stereocenters in a single step. mdpi.comacs.org The use of chiral auxiliaries or catalysts renders these cycloadditions enantioselective. acs.org
Intramolecular Cyclization: Methods such as intramolecular Michael additions, reductive aminations of γ-amino ketones, or ring-closing metathesis of acyclic dienes provide powerful routes to stereodefined pyrrolidines. nih.govorganic-chemistry.org
Catalytic Hydrogenation: The diastereoselective reduction of substituted pyrrole (B145914) precursors is another effective method for accessing functionalized pyrrolidines with controlled stereochemistry.
These advanced methodologies have provided chemists with a robust toolkit to access a vast chemical space of structurally diverse and stereochemically complex pyrrolidine derivatives.
Conceptual Frameworks for Targeted Derivatization of Pyrrolidine Cores
The targeted derivatization of the pyrrolidine core is a strategic process guided by the principles of medicinal chemistry and synthetic design. The goal is to install specific functional groups at defined positions on the scaffold to modulate properties such as biological activity, selectivity, and pharmacokinetics. A key conceptual framework involves the use of protecting groups to achieve regioselectivity. wikipedia.org
The nitrogen atom of the pyrrolidine ring is a primary site for derivatization. It is often protected with a group like the tert-butoxycarbonyl (Boc) group to prevent its interference in subsequent reactions and to influence the ring's conformation. guidechem.com The Boc group is stable under many reaction conditions but can be readily removed with acid, allowing for late-stage functionalization of the nitrogen. guidechem.comwikipedia.org
Functionalization of the carbon backbone, for instance at the C-3 position, allows for the introduction of substituents that can act as key pharmacophoric elements. For a compound like 3-(tert-butoxy)pyrrolidine (B3364147) , the synthetic strategy likely originates from a 3-hydroxypyrrolidine precursor. sigmaaldrich.comgoogle.com The hydroxyl group can be converted into the tert-butoxy (B1229062) ether, introducing a bulky, lipophilic, and chemically stable group. This transformation exemplifies a common strategy where a precursor with a reactive handle (like a hydroxyl group) is used to install a desired, more stable substituent. The choice of the tert-butyl group is significant as it can impart unique steric and electronic properties to the final molecule, influencing its binding affinity and metabolic stability. mdpi.com
Overview of Current Research Trajectories for 3-(Tert-butoxy)pyrrolidine and Analogues
3-(Tert-butoxy)pyrrolidine; oxalic acid is a chemical entity that serves as a valuable building block in contemporary organic synthesis, particularly in the construction of larger, more complex molecules for pharmaceutical research. The compound itself consists of the 3-(tert-butoxy)pyrrolidine base, which is a chiral, functionalized pyrrolidine, ionically bonded with oxalic acid. The oxalic acid forms a stable, crystalline, and easily handled salt of the parent amine.
The core structure, 3-(tert-butoxy)pyrrolidine , is a useful intermediate for several reasons:
The pyrrolidine ring provides a proven three-dimensional scaffold.
The secondary amine is a nucleophilic handle available for a wide range of coupling reactions, such as amide bond formation, reductive amination, or arylation, to build molecular complexity.
The tert-butoxy group at the C-3 position is a sterically bulky and stable ether. This group can serve to block a specific position from further reaction, influence the conformation of the ring, and enhance the lipophilicity of the molecule, which can be advantageous for pharmacokinetic properties.
Research involving analogues, such as 3-alkoxypyrrolidines, is often directed toward their incorporation into novel bioactive agents. These building blocks are frequently used in the synthesis of inhibitors for enzymes like kinases or proteases, where the pyrrolidine scaffold can mimic natural substrates or fit into specific binding pockets. For example, chiral N-Boc-3-pyrrolidinol, the precursor to 3-alkoxypyrrolidines, is used to synthesize key intermediates for IκB-kinase (IKK2) inhibitors. sigmaaldrich.com The trajectory for a compound like 3-(tert-butoxy)pyrrolidine is its application in fragment-based drug discovery and as a scaffold in the creation of libraries of new chemical entities for screening against various biological targets. whiterose.ac.uk
| Property | Data |
| Compound Name | This compound |
| Core Moiety | 3-(Tert-butoxy)pyrrolidine |
| Salt Former | Oxalic acid |
| Typical Role | Chiral Building Block / Synthetic Intermediate |
| Key Functional Groups | Secondary Amine, Tert-butyl Ether |
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]pyrrolidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.C2H2O4/c1-8(2,3)10-7-4-5-9-6-7;3-1(4)2(5)6/h7,9H,4-6H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMXVLLXTWMPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCNC1.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Transformations and Chemical Reactivity of 3 Tert Butoxy Pyrrolidine
Regioselective Functionalization of the Pyrrolidine (B122466) Ring Systemacs.orgmdpi.comacs.orgnih.gov
The functionalization of the pyrrolidine ring in a regioselective manner is crucial for the synthesis of complex molecules and analogues for structure-activity relationship (SAR) studies. The presence of the 3-tert-butoxy group can influence the reactivity and selectivity of these transformations.
N-Functionalization Strategies of 3-(Tert-butoxy)pyrrolidine (B3364147) Adductsacs.orgnih.gov
The nitrogen atom of the pyrrolidine ring is a common site for derivatization, allowing for the introduction of a wide array of substituents that can tune biological activity and pharmacokinetic properties. N-functionalization of pyrrolidines, including those with existing ring substituents like a 3-tert-butoxy group, is typically straightforward. Standard reactions include N-alkylation, N-acylation, and N-arylation.
For instance, in the synthesis of various pharmaceutical agents, the pyrrolidine nitrogen acts as a nucleophile. The synthesis of the erectile dysfunction drug Avanafil involves the condensation of a carboxylic acid with the nitrogen of a substituted prolinol, a derivative of pyrrolidine. nih.gov Similarly, the antipsychotic drug Raclopride is synthesized through the reaction of an acid chloride with (S)-(1-ethylpyrrolidin-2-yl)methanamine, showcasing N-acylation. nih.gov These established methods are broadly applicable to 3-(tert-butoxy)pyrrolidine to generate diverse N-substituted derivatives. More advanced strategies include N-sulfonylazidonation, which can be a prelude to ring modification reactions. acs.org
Table 1: Examples of N-Functionalization Reactions Applicable to Pyrrolidine Scaffolds
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| N-Acylation | Carboxylic Acid, Coupling Agent | N-Acyl Pyrrolidine | nih.gov |
| N-Acylation | Acid Chloride | N-Acyl Pyrrolidine | nih.gov |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl Pyrrolidine | mdpi.com |
| N-Arylation | Aryl Halide, Pd-catalyst | N-Aryl Pyrrolidine | rsc.org |
α-Functionalization of Pyrrolidinesmdpi.comnih.govrsc.org
Functionalization at the α-position (C2 and C5) of the pyrrolidine ring provides direct access to key structural motifs. Modern methods have moved beyond classical enolate chemistry to direct C-H functionalization.
A redox-neutral, one-pot method for the direct α-arylation of pyrrolidines has been developed. rsc.org This approach avoids the use of metal catalysts and provides access to α-aryl-substituted pyrrolidines. rsc.org In reactions involving α-substituted pyrrolidines, arylation occurs selectively at the less sterically hindered α-position. rsc.org Another strategy involves photoinduced, nickel-catalyzed cross-coupling reactions between proline derivatives and benzylsulfonium salts to yield 2-benzylpyrrolidines. rsc.org
Table 2: Selected α-Functionalization Methods for Pyrrolidines
| Method | Key Reagents | Product | Key Feature | Reference |
|---|---|---|---|---|
| Redox-Neutral α-Arylation | Quinone Monoacetal, Aryl Nucleophile | α-Aryl Pyrrolidine | Metal-free, one-pot synthesis. | rsc.org |
| Photoredox/Nickel Catalysis | Benzylsulfonium salt, Ni-catalyst | 2-Benzyl Pyrrolidine | Cross-coupling with proline derivatives. | rsc.org |
| Pd-Catalyzed C-H Activation | Aryl Iodide, Pd(OAc)₂, Ligand | 2-Aryl Pyrrolidine | Stereoselective arylation of proline amides. | nih.gov |
β-Functionalization of Pyrrolidinesacs.orgnih.govresearchgate.net
The β-position (C3 and C4) is another key site for modification. Given that the parent compound of interest is 3-(tert-butoxy)pyrrolidine, functionalization at the C4 position or modification at C3 are of particular interest.
An innovative organocatalytic cascade reaction enables the β-functionalization and subsequent aromatization of N-arylpyrrolidines. nih.gov This method uses a double hydride transfer mechanism to directly introduce trifluoromethyl-containing aryl groups at the β-position. nih.gov Furthermore, palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been shown to be an effective method for producing 3-aryl pyrrolidines, demonstrating a powerful technique for installing substituents at the C3 position. researchgate.net The synthesis of chiral 2-substituted pyrrolidines has also been achieved via transaminase-triggered cyclization of ω-chloroketones, a biocatalytic route that offers high enantioselectivity. acs.org
C-H Activation Methodologies on Pyrrolidine Scaffoldsmdpi.comnih.gov
Direct C(sp³)–H activation is a powerful and atom-economical strategy for functionalizing otherwise inert positions on the pyrrolidine ring. This approach circumvents the need for pre-functionalized substrates.
A highly efficient and enantioselective synthesis of complex pyrrolidine analogs has been achieved using a palladium-catalyzed C(sp³)–H activation strategy. nih.gov This method was employed to couple an N-protected proline derivative with a highly functionalized aryl iodide at the C2 position. nih.gov The reaction demonstrates the power of directed C-H activation to forge C-C bonds with high stereocontrol. nih.gov Such methodologies are transforming the synthesis of complex, sp³-rich scaffolds found in many biologically active molecules. nih.gov
Dehydrogenative Aromatization and Sulfonylation of Pyrrolidinesresearchgate.netacs.orgnih.gov
The conversion of the saturated pyrrolidine ring into an aromatic pyrrole (B145914), or its functionalization via sulfonylation, represents a significant expansion of its synthetic utility. Recent advances in photoredox catalysis have enabled these transformations under mild conditions.
Visible-light photoredox catalysis has been used to achieve both the oxidative dehydrogenative aromatization of N-arylpyrrolidines to pyrroles and their selective C-H sulfonylation. researchgate.netjst.go.jp Remarkably, these two distinct reactions can be controlled by the choice of solvent, demonstrating orthogonal reactivity. In acetonitrile, dehydrogenative aromatization is the dominant pathway, while switching to hexafluoroisopropanol (HFIP) favors selective sulfonylation. researchgate.net An alternative, metal-free approach for the dehydrogenation of pyrrolidines to pyrroles utilizes B(C₆F₅)₃ as a catalyst. acs.org This method is notable for its operational simplicity and tolerance of substrates that are sensitive to oxidative conditions. acs.org
Sulfonylation can also be achieved through other means, such as the photoredox-catalyzed tandem sulfonylation-cyclization of 1,5-dienes to produce 3-sulfonylated pyrrolin-2-ones. nih.gov
Table 3: Dehydrogenative and Sulfonylation Reactions of Pyrrolidines
| Transformation | Catalyst/Reagents | Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Dehydrogenative Aromatization | Ru(bpy)₃(PF₆)₂ | Visible Light, MeCN | N-Aryl Pyrrole | Photoredox catalysis. | researchgate.netjst.go.jp |
| C-H Sulfonylation | Ru(bpy)₃(PF₆)₂, Sulfonyl Chloride | Visible Light, HFIP | 2-Sulfonyl Pyrrolidine | Orthogonal to aromatization. | researchgate.netjst.go.jp |
| Dehydrogenation | B(C₆F₅)₃ | Et₃SiH | Pyrrole | Metal-free, borane-catalyzed. | acs.org |
| Sulfonylation-Cyclization | Ru(bpy)₃(PF₆)₂ | Visible Light | 3-Sulfonylated Pyrrolin-2-one | Tandem reaction of 1,5-dienes. | nih.gov |
Exploiting the Tert-butoxy (B1229062) Moiety in Subsequent Transformations
The tert-butoxy group at the C3 position is a robust ether linkage, generally stable to many reaction conditions. Its primary utility in subsequent transformations lies in its role as a protected hydroxyl group.
The key transformation of the 3-tert-butoxy group is its cleavage under acidic conditions to unmask the 3-hydroxy functionality. This is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a suitable solvent. acs.org The resulting tert-butanol (B103910) and isobutylene (B52900) are volatile byproducts that are easily removed.
Once deprotected, the free 3-hydroxyl group becomes a versatile synthetic handle for a variety of subsequent reactions:
Esterification: The alcohol can be acylated with carboxylic acids (using coupling agents like HATU), acid chlorides, or anhydrides to form esters. This is a common strategy in the development of prodrugs. acs.org
Etherification: The hydroxyl group can be alkylated under basic conditions (e.g., using sodium hydride followed by an alkyl halide) to form new ethers.
Oxidation: The secondary alcohol can be oxidized to a ketone (pyrrolidin-3-one) using standard oxidizing agents like Dess-Martin periodinane or Swern oxidation.
Substitution: The alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a wide range of nucleophiles in an Sₙ2 reaction to introduce new functionalities at the C3 position with inversion of stereochemistry.
The ability to reveal a reactive hydroxyl group at a specific position on the pyrrolidine ring makes 3-(tert-butoxy)pyrrolidine a valuable and versatile building block in multi-step organic synthesis.
The scientific literature extensively covers the synthesis and utility of pyrrolidine derivatives in the creation of a wide array of biologically active molecules and complex natural products. These five-membered nitrogen-containing heterocyclic scaffolds are of significant interest to medicinal chemists and synthetic organic chemists. However, the specific sub-topic of leveraging the 3-tert-butoxy substituted pyrrolidine within a cascade reaction sequence—a process involving multiple bond-forming events in a single synthetic operation—appears to be a niche area with limited published research.
Further investigation into advanced synthetic methodologies, such as multicomponent reactions or tandem catalytic cycles involving chiral pyrrolidines, also did not yield specific examples where 3-(tert-butoxy)pyrrolidine was the central and indispensable component initiating or propagating a reaction cascade.
Therefore, the development of a detailed article on "Reaction Cascade Development with 3-(tert-butoxy)pyrrolidine as a Key Intermediate," complete with data tables and in-depth research findings, is not feasible based on the currently accessible scientific literature. This suggests that this particular area of synthetic chemistry may be underexplored or that such research is proprietary and not publicly disclosed.
The Synthetic Versatility of 3-(Tert-butoxy)pyrrolidine; Oxalic Acid
The compound 3-(tert-butoxy)pyrrolidine, often handled as its oxalic acid salt for stability and ease of use, represents a cornerstone in modern organic synthesis. The inherent chirality and functionality of the pyrrolidine ring, masked and protected by the bulky tert-butoxy group, make it an invaluable synthetic intermediate and building block. Its applications span from the creation of highly specific chiral molecules to the development of novel catalysts that drive complex chemical transformations. This article explores the multifaceted roles of this compound in synthetic chemistry.
Applications of 3 Tert Butoxy Pyrrolidine As a Synthetic Intermediate and Building Block
The pyrrolidine (B122466) scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous natural products and pharmaceuticals. mdpi.commdpi.com The utility of 3-(tert-butoxy)pyrrolidine (B3364147) as a precursor is rooted in its stereochemical properties and its capacity for controlled functionalization.
The chiral nature of substituted pyrrolidines is fundamental to their use in asymmetric synthesis, a field dedicated to creating specific enantiomers of chiral molecules. nih.gov The pyrrolidine framework, often derived from natural sources like proline, serves as a template to introduce chirality into new, more complex structures. nih.gov This is particularly significant as molecular chirality is a key factor in the efficacy of pharmaceuticals and agrochemicals. nih.gov
Researchers have employed N-protected pyrrolidines, such as the N-Boc variant (tert-butoxycarbonyl), in enantioselective deprotonation reactions followed by interaction with electrophiles to produce a range of enantioenriched pyrrolidines. nih.gov Furthermore, these chiral building blocks are instrumental in the synthesis of C₂-symmetric pyrrolidines, which are widely used as chiral auxiliaries in various chemical transformations. nih.gov The development of stereoselective strategies to access these molecules is a major focus, often starting from readily available chiral precursors like pyroglutamic acid. nih.govacs.org The tert-butoxy (B1229062) group in 3-(tert-butoxy)pyrrolidine provides a stable protecting group that can be removed under specific conditions, allowing for further synthetic manipulation without disturbing the established stereocenters.
Table 1: Examples of Asymmetric Reactions Utilizing Chiral Pyrrolidine Building Blocks
| Reaction Type | Pyrrolidine Derivative Role | Key Feature |
| Asymmetric Aldol Reaction | Precursor to organocatalysts | The chiral pyrrolidine scaffold induces enantioselectivity in C-C bond formation. mdpi.comnih.gov |
| Michael Addition | Component of bifunctional catalysts | Directs the stereoselective addition of nucleophiles to α,β-unsaturated compounds. nih.govnih.gov |
| [3+2] Cycloaddition | Chiral ligand or reactant | Controls the diastereoselectivity in the formation of new five-membered rings. acs.orgacs.org |
| C(sp³)–H Amination | Chiral auxiliary | Guides the intramolecular amination to form stereopure pyrrolidines. nih.gov |
The pyrrolidine ring is a core structural motif in a vast array of natural products, particularly alkaloids such as nicotine, hygrine, and preussin. mdpi.comnih.gov Consequently, 3-(tert-butoxy)pyrrolidine and its derivatives are critical starting materials for the total synthesis of these complex molecules and their analogues. These analogues are often created to study structure-activity relationships or to develop new therapeutic agents with improved properties. nih.gov
Synthetic strategies often exploit the pyrrolidine scaffold to construct polycyclic alkaloid frameworks found in families like Aspidosperma and Stemona. nih.gov For instance, polyhydroxylated pyrrolidines, which can be synthesized from chiral cyclic nitrone intermediates, are key building blocks for glycosidase inhibitors like DAB-1. researchgate.net The synthesis of pochonicine analogues, which are potent β-N-acetylhexosaminidase inhibitors, also relies on the construction of a substituted pyrrolidine core. nih.gov These synthetic routes demonstrate the role of simple pyrrolidine building blocks in accessing molecules with significant biological activity.
The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, was recognized with the 2021 Nobel Prize in Chemistry and relies heavily on pyrrolidine-based catalysts. nih.gov Chiral pyrrolidines are a dominant class of organocatalysts, capable of promoting numerous transformations with high enantioselectivity. mdpi.com
3-(Tert-butoxy)pyrrolidine derivatives are frequently used to synthesize these catalysts. The pyrrolidine nitrogen acts as a nucleophilic/basic site (often as a secondary amine after deprotection) to form key intermediates like enamines or iminiums, while other functional groups on the ring provide additional interactions, such as hydrogen bonding, to control the stereochemical outcome. nih.govacs.org For example, pyrrolidine-based bifunctional organocatalysts that incorporate a thiourea (B124793) moiety are highly effective in Michael additions. mdpi.com The synthesis of these catalysts often involves coupling an N-protected pyrrolidine derivative, such as (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate, with an appropriate isothiocyanate. mdpi.com The tert-butyl group, whether as a tert-butoxy ether or a tert-butoxycarbonyl (Boc) protecting group, plays a significant role in tuning the steric environment and solubility of the catalyst, which can impact reaction rates and enantioselectivity. mdpi.comnih.gov
Table 2: Selected Pyrrolidine-Based Organocatalysts and Their Applications
| Catalyst Type | Structural Features | Typical Application |
| Proline-derived Dipeptides | Contain proline and another amino acid, often as tert-butyl esters. mdpi.comnih.gov | Asymmetric Aldol Reactions |
| Pyrrolidine-Thiourea | A pyrrolidine scaffold linked to a thiourea group for dual activation. mdpi.com140.122.64 | Enantioselective Michael Additions |
| NHTf-Substituted Pyrrolidines | Incorporates a trifluoromethanesulfonamide (B151150) (-NHTf) group as a hydrogen-bond donor. nih.gov | Nitro-Michael Reactions |
| C₂-Symmetric Pyrrolidines | Dimeric or symmetric structures often used as chiral ligands. nih.govacs.org | [3+2] Cycloadditions |
Beyond its direct use in asymmetric synthesis and catalysis, 3-(tert-butoxy)pyrrolidine is a versatile intermediate that can be integrated into a wide range of modern synthetic methodologies to create advanced chemical structures. These methods often provide access to novel molecular scaffolds for drug discovery. researchgate.net
One such advanced method is the palladium-catalyzed C-H activation/arylation protocol. This strategy allows for the direct formation of carbon-carbon bonds on the pyrrolidine ring, enabling the synthesis of complex analogs like (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid derivatives from N-Boc-protected proline precursors. nih.gov Another key application is in the synthesis of spirocyclic pyrrolidines, which are important building blocks in medicinal chemistry and are central to antibacterial agents like Sitafloxacin. researchgate.net These are often synthesized via [3+2] cycloaddition reactions involving azomethine ylides and an alkene, where the pyrrolidine is formed in the key spirocyclization step. researchgate.net The compound also serves as a precursor in multi-step syntheses of important pharmaceutical intermediates, such as 1-tert-butoxycarbonyl-3-pyrrolidone. google.com These diverse methodologies underscore the adaptability of the 3-(tert-butoxy)pyrrolidine building block in constructing a wide array of valuable and complex chemical entities.
Computational and Theoretical Investigations of 3 Tert Butoxy Pyrrolidine Systems
Conformational Analysis and Energy Landscapes of Substituted Pyrrolidines
Computational studies, often employing ab initio methods like Hartree-Fock (HF) and Density Functional Theory (DFT), are used to investigate the pseudorotational processes of the pyrrolidine (B122466) ring. acs.org These studies calculate the relative energies of different conformers to determine the most stable structures. For instance, investigations into the unsubstituted pyrrolidine have shown that the N-H equatorial conformer is the most stable. acs.org
The introduction of a bulky substituent, such as the tert-butoxy (B1229062) group at the C3 position, has a profound impact. Drawing parallels from studies on 3- and 4-substituted prolines, a bulky group sterically influences the ring's puckering to minimize unfavorable interactions. mdpi.comnih.gov A cis-3-substituent (relative to the carboxyl group in proline) can stabilize a Cγ-endo puckering, which restricts the conformational space around key dihedral angles. mdpi.com Conversely, a trans-substituent may favor a different pucker. This conformational locking is a key feature exploited in the design of peptides and foldamers. mdpi.comnih.gov The analysis of 3J(H,H) spin-spin couplings from NMR, correlated with computational results, is a powerful combined approach to determine the preferred conformations in solution. researchgate.net
Table 1: Conformational Preferences in Substituted Pyrrolidine Rings
| Substituent Position/Type | Dominant Conformation | Computational Method | Key Finding |
| Unsubstituted (N-H) | N-H equatorial | HF, B3LYP | The equatorial conformer is energetically favored over the axial. acs.org |
| cis-3-Methylproline | Cγ-endo puckering | Not Specified | The substituent restricts the conformational space around the ψ angle. mdpi.com |
| N-Acyl-2,5-disubstituted | Axial orientation of substituents | NMR and Analysis | The N-acyl group drives substituents to axial positions, restricting ring conformation. researchgate.net |
Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are essential for understanding the electronic properties that govern the reactivity of pyrrolidine systems. scilit.com Methods like DFT are used to calculate a variety of reactivity descriptors that provide a quantitative measure of a molecule's propensity to react in a certain way. researchgate.net
Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For pyrrolidine, the lone pair on the nitrogen atom significantly contributes to the HOMO, making it a potent nucleophile. researchgate.netwikipedia.org
Other important descriptors are the chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). researchgate.net These DFT-based indices help in rationalizing the outcomes of reactions, such as 1,3-dipolar cycloadditions, where the analysis of Frontier Molecular Orbitals (FMO) can predict regioselectivity. researchgate.net Studies on various heterocyclic systems demonstrate that these calculations can effectively predict which sites on a molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net
Table 2: Key Electronic Properties and Reactivity Descriptors
| Descriptor | Definition | Significance in Pyrrolidine Chemistry |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | High HOMO energy, influenced by the nitrogen lone pair, indicates strong nucleophilic character. researchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Determines the susceptibility to nucleophilic attack; important for reactions where pyrrolidine acts as an electrophile. researchgate.net |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally implies higher reactivity. researchgate.net |
| Chemical Potential (μ) | Negative of electronegativity | Indicates the tendency of electrons to escape from the system. researchgate.net |
| Chemical Hardness (η) | Resistance to change in electron distribution | "Harder" molecules have a larger HOMO-LUMO gap. researchgate.net |
| Global Electrophilicity (ω) | A measure of energy lowering upon accepting electrons | Predicts electrophilic character. researchgate.net |
DFT Calculations for Reaction Pathway Elucidation and Stereoselectivity Prediction
Density Functional Theory (DFT) has become a cornerstone for investigating complex reaction mechanisms involving pyrrolidine derivatives. beilstein-journals.org By mapping the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and products, providing a detailed, step-by-step view of the reaction pathway. beilstein-journals.orgacs.org
This approach is particularly valuable for understanding and predicting stereoselectivity. For instance, in the [3+2] cycloaddition reactions to form substituted pyrrolidines, DFT calculations can rationalize why a specific diastereomer is formed preferentially. acs.orgresearchgate.net The calculations reveal the energies of the different transition states (e.g., TS-endo vs. TS-exo), with the lower energy pathway corresponding to the major product observed experimentally. researchgate.netresearchgate.net In one study, the stereoretentive formation of cyclobutanes from pyrrolidines was explained by calculating the activation energy for the rate-determining step, which involves the cleavage of two C–N bonds. acs.org
DFT can also elucidate the role of catalysts and substituents. In a silver-catalyzed cycloaddition, calculations showed a key interaction between the oxygen of a sulfinyl group and the silver atom in the transition state, which governed the diastereoselectivity. acs.org Similarly, DFT has been used to study copper-catalyzed intramolecular C-H amination to form pyrrolidines, clarifying the mechanism and the role of the catalyst. acs.org The agreement between DFT-calculated geometric parameters and experimental data from X-ray crystallography further validates the accuracy of these theoretical models. psgcas.ac.in
Table 3: Application of DFT in Pyrrolidine Reaction Analysis
| Reaction Type | DFT Method | Finding | Reference |
| Cyclobutane formation from pyrrolidine | (U)M06-2X-D3 | The rate-determining step is the cleavage of C-N bonds; calculated activation energy for a derivative (R=2-Cl) was 17.7 kcal/mol. | acs.org |
| 1,3-Dipolar Cycloaddition | B3LYP/6-31G(d) | The meta-endo adduct was identified as the major diastereomer, consistent with experimental results, based on activation energies. | researchgate.net |
| [3+2] Cycloaddition | B3LYP | Revealed a stabilizing interaction between a sulfinyl oxygen and a silver catalyst, explaining the observed high diastereoselectivity. | acs.org |
| Synthesis of Pyrrolidine-2,3-diones | B3LYP/6-311++G(2d,2p) | Showed that kinetic selectivity is more significant than thermodynamic selectivity in determining the main product. | beilstein-journals.org |
Molecular Dynamics Simulations of Intermolecular Interactions
While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD is particularly powerful for studying intermolecular interactions, solvent effects, and the conformational flexibility of molecules in a realistic environment. acs.orgacs.org
MD simulations track the time-dependent behavior of molecules, allowing for the observation of processes like aggregation, binding events, and large-scale conformational changes. acs.orgnih.gov By incorporating explicit solvent molecules, MD provides a more accurate depiction of molecular interactions compared to gas-phase or implicit solvent models. acs.orgnih.gov This is crucial for understanding how pyrrolidine derivatives interact with each other, with solvent, or with biological macromolecules.
For example, MD simulations have been used to investigate drug-polymer interactions in amorphous solid dispersions, monitoring the formation of hydrogen bonds and other non-covalent interactions that stabilize the system. nih.gov In the context of catalysis, a combined DFT and MD approach can offer a comprehensive understanding of a reaction. acs.org MD can explore phenomena like catalyst aggregation and binding affinities over time, while DFT provides accurate energies of the key transition states to predict reactivity and selectivity. acs.orgacs.org The development of polarizable force fields further enhances the accuracy of MD simulations for systems with high ionic concentrations or strong electrostatic interactions, which is relevant for the oxalic acid salt of 3-(tert-butoxy)pyrrolidine (B3364147). nih.gov
Table 4: Insights from Molecular Dynamics Simulations
| System/Process Studied | Simulation Details | Key Insight |
| Drug-Polymer Interactions | Explicit solvent, analysis of RMSD, RMSF, hydrogen bonds | MD can elucidate the specific intermolecular interactions (e.g., hydrogen bonds, pi-alkyl bonds) responsible for the formation and stability of amorphous solid dispersions. nih.gov |
| Catalyst Aggregation | Explicit chloroform (B151607) or THF solvent | Simulations showed that catalyst molecules can form stable aggregates through hydrogen bonding, and that the solvent can modulate this aggregation. acs.org |
| Ligand-Protein Binding | AMBER force field, binding free energy calculations | MD simulations can reveal the key amino acid residues that mediate ligand-protein interactions and explain the binding selectivity of inhibitors. researchgate.net |
| Ionic Liquids/Electrolytes | Polarizable and non-polarizable force fields | Accurately simulating systems with high ionic concentrations often requires polarizable force fields to account for induced dipoles and strong electric fields. nih.gov |
In Silico Design and Prediction of Novel Pyrrolidine Derivatives
Computational methods are integral to modern drug discovery and materials science, enabling the in silico design of novel pyrrolidine derivatives with tailored properties. nih.govnih.gov This rational design process significantly accelerates the development of new compounds by predicting their potential efficacy and drug-like characteristics before committing to synthetic work. nih.govresearchgate.net
The process often begins with a known target, such as an enzyme or receptor. Molecular docking is used to predict how potential ligands (the designed pyrrolidine derivatives) will bind to the target's active site. nih.govnih.gov This technique helps in prioritizing candidates and suggesting structural modifications to improve binding affinity. For instance, docking simulations have been used to support the selective inhibition of the COX-2 enzyme by N-substituted pyrrolidine-2,5-dione derivatives. nih.gov
Beyond binding, in silico tools are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Calculating molecular properties like lipophilicity (logP), molecular weight, and polar surface area helps ensure that the designed molecules have favorable pharmacokinetic profiles. This multi-parameter optimization is a key strategy in modern medicinal chemistry. nih.govrsc.org Numerous studies report the successful design and synthesis of novel pyrrolidine derivatives, including spiro-pyrrolidines and other complex scaffolds, for various therapeutic targets, guided by these computational approaches. researchgate.netrsc.org
Advanced Analytical Methodologies for Structural and Purity Assessment of 3 Tert Butoxy Pyrrolidine Adducts
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized or manufactured chemical entities. High-resolution techniques offer unparalleled detail, allowing for the unambiguous assignment of atoms and their connectivity within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. For 3-(tert-butoxy)pyrrolidine (B3364147); oxalic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.
In a typical analysis, the ¹H NMR spectrum confirms the presence of all proton environments. The characteristic signal for the nine equivalent protons of the tert-butoxy (B1229062) group appears as a sharp singlet, while the protons of the pyrrolidine (B122466) ring present as a series of more complex multiplets due to spin-spin coupling. The formation of the oxalate (B1200264) salt results in a downfield shift of the protons adjacent to the nitrogen atom (the α-protons) due to the influence of the protonated ammonium (B1175870) center. The proton associated with the amine/ammonium group itself may be observable, often as a broad signal.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum would clearly display the carbons of the tert-butyl group, the pyrrolidine ring, and the carboxylate carbons of the oxalic acid counterion.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY experiment would reveal which protons are coupled to each other, helping to trace the proton network through the pyrrolidine ring. An HSQC experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 3-(Tert-butoxy)pyrrolidine; Oxalic Acid
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Tert-butyl (C(CH₃)₃) | ~ 1.30 (s, 9H) | ~ 28.5 |
| Quaternary Carbon (O-C(CH₃)₃) | - | ~ 75.0 |
| Pyrrolidine C2-H | ~ 3.20 - 3.40 (m, 2H) | ~ 52.0 |
| Pyrrolidine C3-H | ~ 4.40 - 4.50 (m, 1H) | ~ 74.0 |
| Pyrrolidine C4-H | ~ 2.10 - 2.30 (m, 2H) | ~ 35.0 |
| Pyrrolidine C5-H | ~ 3.20 - 3.40 (m, 2H) | ~ 52.0 |
| Oxalic Acid (COOH)₂ | - | ~ 164.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by measuring its mass with very high accuracy. Unlike standard mass spectrometry, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.
For the analysis of this compound, an electrospray ionization (ESI) source is typically used. In positive ion mode, the instrument detects the protonated form of the free base, [M+H]⁺, where M is 3-(tert-butoxy)pyrrolidine. The experimentally measured mass-to-charge ratio (m/z) is then compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements. A match within a very narrow tolerance (typically < 5 ppm) provides unequivocal confirmation of the elemental formula C₈H₁₈NO⁺. This level of accuracy is crucial for distinguishing the target compound from potential isomeric impurities.
Table 2: HRMS Data for the 3-(Tert-butoxy)pyrrolidine Cation
| Ion Formula | Calculated Exact Mass | Typical Observed Mass | Mass Accuracy (ppm) |
| [C₈H₁₇NO + H]⁺ | 144.1383 | 144.1381 | < 2 |
Chromatographic Methods for Enantiomeric and Diastereomeric Excess Determination
Chromatography is essential for separating the components of a mixture, making it the primary method for assessing the purity of a compound. For chiral molecules like 3-(tert-butoxy)pyrrolidine, specialized chiral chromatography is required to determine its enantiomeric purity.
Since 3-(tert-butoxy)pyrrolidine is a chiral compound, existing as (R)- and (S)-enantiomers, it is vital to control its stereochemical purity. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying these enantiomers.
The separation is achieved using a chiral stationary phase (CSP), which is a solid support that has a chiral selector chemically bonded to its surface. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for this purpose. The two enantiomers interact differently with the chiral selector, causing them to travel through the column at different rates and thus be separated in time. A UV detector is typically used to monitor the column eluent. The ratio of the peak areas for the two enantiomers allows for the precise calculation of the enantiomeric excess (e.e.).
Table 3: Example Chiral HPLC Method for 3-(Tert-butoxy)pyrrolidine
| Parameter | Condition |
| Column | Chiralcel® OD-H (Amylose derivative) or similar |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying and quantifying volatile and semi-volatile impurities in a sample.
For the analysis of this compound, the sample is typically derivatized or the free base is analyzed directly to ensure volatility. The sample is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin column. The column separates different compounds based on their boiling points and interactions with the column's stationary phase. As each separated compound exits the column, it enters the mass spectrometer, which generates a mass spectrum that serves as a molecular fingerprint.
This technique is particularly useful for detecting and identifying residual solvents (e.g., from the synthesis or purification process), starting materials, and volatile by-products. By comparing the obtained mass spectra with library data, even trace-level impurities can be identified with a high degree of confidence.
Crystallographic Analysis of Pyrrolidine Derivatives and Co-crystals
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. It also reveals details about intermolecular interactions, such as hydrogen bonding, and how the molecules are arranged in the crystal lattice.
In the case of this compound, the analysis would be performed on a single crystal of the co-crystal. The resulting structure would confirm the 1:1 stoichiometry between the pyrrolidine base and oxalic acid. Crucially, it would show the proton transfer from one of the carboxylic acid groups of oxalic acid to the nitrogen atom of the pyrrolidine ring, forming a pyrrolidinium (B1226570) cation and a hydrogen oxalate anion.
The analysis would reveal a network of hydrogen bonds. The pyrrolidinium N-H⁺ protons and the remaining carboxylic acid proton of the hydrogen oxalate would act as hydrogen bond donors, while the oxygen atoms of the carboxylate and tert-butoxy groups would act as acceptors. This intricate network of interactions is responsible for the stability of the crystal lattice. For a sample of a single enantiomer, the crystallographic data can be used to determine its absolute stereochemistry without ambiguity.
Development of Standardized Analytical Protocols for Research Scale Applications
The development of robust and standardized analytical protocols is fundamental for the consistent characterization and quality control of chemical compounds in a research and development setting. For adducts such as this compound, which may serve as a key intermediate in medicinal chemistry, establishing reliable methods for structural confirmation and purity assessment is of paramount importance. This section outlines a multi-technique approach for the comprehensive analysis of this compound at the research scale, ensuring accuracy and reproducibility of results.
The protocols detailed below are designed to provide a clear and systematic workflow for chemists. These methods leverage common yet powerful analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation. The integration of these techniques provides a comprehensive analytical profile of the this compound adduct.
Structural and Purity Assessment Methodologies
A combination of chromatographic and spectroscopic methods is essential for the unambiguous characterization of this compound. Given that the pyrrolidine moiety lacks a strong UV chromophore, direct detection by UV-HPLC can be challenging. google.com Therefore, methods such as Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) are often more suitable for purity analysis of such polar, low UV-absorbing compounds. chromforum.orgtandfonline.com For structural confirmation, ¹H and ¹³C NMR spectroscopy are indispensable tools, providing detailed information about the molecular framework. nih.govacs.org Mass spectrometry further corroborates the identity of the compound by providing an accurate mass measurement. nist.gov
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A validated stability-indicating HPLC method is crucial for determining the purity of this compound and for identifying any potential impurities or degradation products. nih.gov Due to the compound's polar nature and lack of a significant UV chromophore, a HILIC method is proposed. HILIC is well-suited for the retention and separation of polar compounds that are poorly retained on traditional reversed-phase columns. chromforum.org
Below are the standardized parameters for an HPLC-CAD/MS method for the purity analysis of this compound.
| Parameter | Condition | Rationale |
|---|---|---|
| Chromatographic Column | HILIC, 150 mm x 4.6 mm, 3.5 µm | Provides good retention and peak shape for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for HILIC elution. Formic acid improves peak shape and ionization for MS detection. |
| Mobile Phase B | Acetonitrile | Organic component for HILIC retention. |
| Gradient Elution | 95% B to 50% B over 15 min | Ensures elution of the main compound and separation from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 5 µL | Standard volume for analytical injections. |
| Detector | Charged Aerosol Detector (CAD) / Mass Spectrometer (MS) | CAD provides universal detection for non-volatile analytes. MS provides mass information for peak identification. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the definitive structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR spectra are required. The ¹H NMR will confirm the presence of the tert-butoxy and pyrrolidine ring protons, while the ¹³C NMR will identify all unique carbon atoms in the molecule. The spectra are typically recorded in a deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).
The expected chemical shifts in the ¹H NMR spectrum would include a singlet for the tert-butyl group protons, and multiplets for the methylene (B1212753) and methine protons of the pyrrolidine ring. nih.govchemicalbook.com The ¹³C NMR spectrum would show characteristic signals for the quaternary and methyl carbons of the tert-butyl group, the carbons of the pyrrolidine ring, and the carboxyl carbons of oxalic acid. mdpi.com
| Technique | Parameter | Expected Data/Observation |
|---|---|---|
| ¹H NMR (400 MHz, D₂O) | Chemical Shift (δ) | ~1.3 ppm (s, 9H, C(CH₃)₃), ~2.2-2.4 ppm (m, 2H, pyrrolidine CH₂), ~3.3-3.6 ppm (m, 4H, pyrrolidine CH₂ and CH), ~4.5 ppm (m, 1H, pyrrolidine CH-O) |
| Coupling Constants (J) | Typical geminal and vicinal couplings for a pyrrolidine ring system. | |
| Integration | Proton counts consistent with the proposed structure. | |
| ¹³C NMR (100 MHz, D₂O) | Chemical Shift (δ) | ~28 ppm (C(CH₃)₃), ~35 ppm (pyrrolidine CH₂), ~50 ppm (pyrrolidine CH₂-N), ~75 ppm (pyrrolidine CH-O), ~82 ppm (C(CH₃)₃), ~167 ppm (oxalic acid C=O) |
| Number of Signals | Corresponds to the number of chemically non-equivalent carbon atoms. |
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the 3-(tert-butoxy)pyrrolidine free base and to observe the adduct. Electrospray Ionization (ESI) is a suitable technique for this polar molecule. The analysis would be expected to show a prominent ion corresponding to the protonated free base [M+H]⁺.
| Technique | Parameter | Expected Value |
|---|---|---|
| ESI-MS | Ionization Mode | Positive |
| Expected Ion (Free Base) | [C₈H₁₇NO + H]⁺ | |
| Calculated m/z | 158.1383 |
By implementing these standardized analytical protocols, researchers can ensure the reliable and consistent characterization of this compound, which is essential for its application in further research and synthetic endeavors. The combination of chromatographic and spectroscopic techniques provides a high degree of confidence in the compound's structure and purity.
Future Directions and Emerging Research Avenues in 3 Tert Butoxy Pyrrolidine Chemistry
Sustainable Synthetic Approaches for Pyrrolidine (B122466) Scaffolds
The principles of green chemistry are increasingly influencing the design of synthetic routes to valuable chemical entities, including pyrrolidine derivatives. Research is actively pursuing the use of renewable starting materials and biocatalytic methods to reduce the environmental impact of their synthesis.
One sustainable strategy involves the use of biosourced materials. For instance, 3-hydroxy-2-pyrones, which can be derived from renewable sources, serve as masked 1,4-dicarbonyl compounds. Their reaction with primary amines under solvent-free conditions or in aqueous-methanolic solutions at mild temperatures provides a green pathway to N-substituted pyrrole (B145914) carboxylic acids. youtube.com While not a direct synthesis of saturated pyrrolidines, the resulting pyrroles can be subjected to subsequent reduction steps to afford the desired scaffold.
Biocatalysis offers another powerful tool for the sustainable and enantioselective synthesis of chiral pyrrolidines. mdpi.com Enzymes, such as transaminases, have been employed in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high yields and excellent enantiomeric excess. mdpi.com This biocatalytic approach avoids the use of heavy metals and provides access to enantiomerically pure building blocks. mdpi.com Furthermore, lipases have been utilized for the kinetic resolution of racemic intermediates like 3-hydroxy-3-phenylpropanonitrile, a key step in the synthesis of some pharmaceuticals, showcasing the potential of enzymes in producing enantiomerically pure precursors for more complex pyrrolidine-containing targets. google.comacs.org The development of processes for producing chiral 3-hydroxypyrrolidine, a direct precursor to 3-(tert-butoxy)pyrrolidine (B3364147), from chiral epichlorohydrin (B41342) highlights a move towards more efficient and sustainable industrial production. nih.gov
Integration with Flow Chemistry and Automated Synthesis Paradigms
The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, scalability, and efficiency. These technologies are being increasingly applied to the synthesis of heterocyclic compounds, including pyrrolidines.
Continuous flow synthesis has been successfully employed for the production of various heterocyclic systems. For example, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates has been reported, where the acidic byproduct of the reaction is utilized in situ to hydrolyze the tert-butyl ester. nih.gov This approach demonstrates the potential for telescoping reaction sequences in a flow setup. The synthesis of highly substituted pyrrolidines has also been achieved in a continuous flow protocol with high diastereoselectivity and short reaction times. researchgate.net Such methods offer rapid and scalable access to libraries of chiral pyrrolidines. researchgate.net
Automated synthesis platforms, often coupled with high-throughput screening, are enabling the rapid exploration of chemical space and the optimization of reaction conditions. These systems can perform a large number of experiments in parallel, significantly accelerating the discovery of new reactions and the identification of optimal catalysts and conditions. nih.gov For instance, automated systems can be used to screen various catalysts, solvents, and other reaction parameters for the synthesis of pyrrolidine libraries. nih.gov The combination of encoded combinatorial chemistry with solid-phase synthesis has been used to prepare and screen large libraries of highly functionalized pyrrolidines, leading to the identification of potent enzyme inhibitors. nih.gov
Exploration of Novel Catalytic Systems for Targeted Pyrrolidine Functionalization
The direct functionalization of C-H bonds in the pyrrolidine ring is a highly sought-after transformation as it allows for the late-stage modification of the scaffold without the need for pre-functionalized starting materials. Research in this area is focused on the development of novel catalytic systems that can achieve high regio- and stereoselectivity.
Palladium-catalyzed C(sp³)–H arylation has been investigated for the functionalization of pyrrolidines at the C4 position. nih.gov These studies often employ directing groups to control the regioselectivity of the C-H activation step. nih.gov Similarly, redox-neutral α-C-H functionalization of pyrrolidin-3-ol has been achieved, generating an N-aryliminium ion intermediate that can be trapped by various nucleophiles to produce cis-2-substituted pyrrolidin-3-ols. researchgate.net This strategy provides a direct route to functionalized 3-hydroxypyrrolidine derivatives.
Iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams offers a general method for the synthesis of structurally complex pyrrolidines through subsequent [3+2] cycloaddition reactions. nih.gov This approach provides access to a wide range of highly substituted pyrrolidines with good regio- and diastereocontrol. nih.gov
The development of organocatalysts for the asymmetric functionalization of pyrrolidines is another active area of research. google.com Chiral phosphoric acids, for example, have been used to catalyze the asymmetric three-component 1,3-dipolar cycloaddition of 3-amino oxindoles with aldehydes and nitroolefins, affording spiro[pyrrolidine-2,3'-oxindole] scaffolds with high enantioselectivity. mdpi.com
Development of High-Throughput Screening for Pyrrolidine-Based Reaction Optimization
High-throughput screening (HTS) is a powerful methodology for the rapid discovery and optimization of chemical reactions. By enabling the parallel execution of a large number of experiments, HTS significantly accelerates the identification of optimal catalysts, ligands, and reaction conditions.
In the context of pyrrolidine synthesis, HTS can be employed to screen libraries of catalysts and ligands for enantioselective transformations. For example, HTS assays can be developed to identify inhibitors of specific enzymes or to screen for desired catalytic activity. wikipedia.org The development of a whole-cell, one-well assay for identifying inhibitors of the Tat system in Pseudomonas aeruginosa demonstrates the feasibility of HTS for discovering compounds that modulate biological pathways involving protein translocation. wikipedia.org Such assays can be adapted to screen for molecules that interact with targets involving pyrrolidine scaffolds.
HTS is also instrumental in the optimization of reaction conditions. Automated platforms can systematically vary parameters such as temperature, solvent, catalyst loading, and reagent stoichiometry to quickly map the reaction landscape and identify the conditions that provide the highest yield and selectivity. rsc.org For instance, the optimization of a three-component coupling reaction for the C-H aminoalkylation of azoles was successfully carried out using a high-throughput screening approach, varying the loading of three different reaction components. rsc.org Similar strategies can be applied to optimize the synthesis and functionalization of 3-(tert-butoxy)pyrrolidine and its derivatives.
Below is a conceptual table illustrating how HTS could be applied to optimize the synthesis of a generic pyrrolidine derivative.
| Parameter Screened | Variables | Readout | Potential Outcome for Pyrrolidine Synthesis |
| Catalyst | Metal precursors (e.g., Pd, Rh, Ir, Cu) and ligands (e.g., phosphines, N-heterocyclic carbenes) | Yield, enantiomeric excess (ee) | Identification of a highly active and selective catalyst for a specific pyrrolidine-forming reaction. |
| Solvent | Aprotic (e.g., THF, Dioxane), Protic (e.g., EtOH, MeOH), Biphasic systems | Conversion, side-product formation | Determination of the optimal solvent system for improved reaction rates and selectivity. |
| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃), Organic (e.g., Et₃N, DIPEA) | Reaction time, product purity | Finding a base that effectively promotes the desired reaction while minimizing side reactions. |
| Temperature | Range from ambient to elevated temperatures | Rate of reaction, product stability | Establishing the ideal temperature profile for maximizing yield without product degradation. |
Multicomponent Reaction Strategies Incorporating 3-(Tert-butoxy)pyrrolidine Building Blocks
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.govnih.gov These reactions are highly atom-economical and offer a rapid way to generate molecular diversity. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that have been widely used in the synthesis of heterocyclic compounds, including pyrrolidines. researchgate.netnih.govorganic-chemistry.orgmdpi.commdpi.comresearchgate.netresearchgate.net
The Passerini reaction, a three-component reaction between an isocyanide, a carbonyl compound, and a carboxylic acid, yields α-acyloxy amides. organic-chemistry.orgresearchgate.netresearchgate.net The Ugi reaction, a four-component reaction, typically involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce α-acylamino amides. researchgate.netmdpi.com Both reactions can be adapted to incorporate pyrrolidine-based building blocks. For instance, a pyrrolidine derivative containing a carbonyl or an amine functionality could serve as a component in these MCRs.
While direct examples involving 3-(tert-butoxy)pyrrolidine in Passerini or Ugi reactions are not extensively reported in the readily available literature, its precursor, 3-hydroxypyrrolidine, is a viable candidate. The hydroxyl group could potentially act as the acidic component in a Passerini-type reaction, or the secondary amine of the pyrrolidine ring could participate in a Ugi reaction. The tert-butoxy (B1229062) group would serve as a protecting group that could be removed at a later stage if desired.
The following table illustrates a hypothetical Ugi reaction incorporating a 3-hydroxypyrrolidine derivative.
| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Isocyanide) | Component 4 (Carboxylic Acid) | Potential Product Scaffold |
| 3-Hydroxypyrrolidine | Benzaldehyde | tert-Butyl isocyanide | Acetic acid | A highly functionalized pyrrolidine with amide and ester functionalities. |
The exploration of MCRs with building blocks like 3-(tert-butoxy)pyrrolidine opens up new avenues for the rapid synthesis of diverse libraries of complex molecules with potential applications in drug discovery and materials science. nih.govnih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
